Sodium bromothymol blue
Overview
Description
Sodium bromothymol blue is a chemical compound widely used as a pH indicator. It is the sodium salt form of bromothymol blue, which is known for its ability to change color in response to pH variations. This compound is particularly useful in applications requiring the measurement of substances with a relatively neutral pH, such as carbonic acid in liquids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium bromothymol blue is synthesized by adding elemental bromine to thymol blue in a solution of glacial acetic acid . The reaction involves the bromination of thymol blue, resulting in the formation of bromothymol blue. To prepare a solution for use as a pH indicator, 0.10 grams of bromothymol blue is dissolved in 8.0 cm³ of 0.02 Normal sodium hydroxide and diluted with water to 250 cm³ .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure the purity and consistency of the final product. The compound is typically sold in solid form and can be dissolved in water or other solvents for various applications .
Chemical Reactions Analysis
Types of Reactions: Sodium bromothymol blue primarily undergoes acid-base reactions due to its role as a pH indicator. It can exist in protonated or deprotonated forms, appearing yellow in acidic solutions and blue in basic solutions .
Common Reagents and Conditions:
Acidic Conditions: In the presence of acids, this compound is protonated, resulting in a yellow color.
Basic Conditions: In the presence of bases, it is deprotonated, resulting in a blue color.
Major Products Formed: The major products formed from these reactions are the protonated and deprotonated forms of bromothymol blue, which exhibit different colors based on the pH of the solution .
Scientific Research Applications
Sodium bromothymol blue has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium bromothymol blue involves its ability to act as a weak acid in solution. It can be protonated or deprotonated, resulting in different colors based on the pH of the solution. The protonated form absorbs light at 427 nm, transmitting yellow light in acidic solutions, while the deprotonated form absorbs light at 602 nm, transmitting blue light in basic solutions . This color change is due to the highly conjugated structure of the deprotonated form, which accounts for the difference in color .
Comparison with Similar Compounds
Sodium bromothymol blue is similar to other pH indicators such as:
- Chlorophenol Red
- Thymol Blue
- Bromocresol Green
Uniqueness: What sets this compound apart is its specific pH range of 6.0 to 7.6, making it ideal for applications requiring the measurement of neutral pH levels . Its moderate electron-withdrawing and donating groups contribute to its active indication range, providing accurate and reliable pH measurements .
Properties
IUPAC Name |
sodium;2-[(E)-(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(3-bromo-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28Br2O5S.Na/c1-13(2)18-11-20(15(5)24(28)26(18)30)23(17-9-7-8-10-22(17)35(32,33)34)21-12-19(14(3)4)27(31)25(29)16(21)6;/h7-14,30H,1-6H3,(H,32,33,34);/q;+1/p-1/b23-21-; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKFVGALBGZKGW-VZXGSGAOSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)O)C(C)C)C(=C2C=C(C(=O)C(=C2C)Br)C(C)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C(=C1Br)O)C(C)C)/C(=C\2/C=C(C(=O)C(=C2C)Br)C(C)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27Br2NaO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
Record name | Sodium bromothymol Blue | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12478 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
34722-90-2 | |
Record name | Sodium bromothymol blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034722902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-3-methyl-6-(1-methylethyl)-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium α-(3-bromo-5-isopropyl-4-oxo-2-methyl-2,5-cyclohexadienylidene)-2-(3-bromo-4-hydroxy-5-isopropyl-2-methylphenyl)toluenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMTHYMOL BLUE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFN0FBC3YH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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